Tert-butyl 2-(methoxymethyl)-1-(oxane-2-carbonyl)pyrrolidine-2-carboxylate
Description
Tert-butyl 2-(methoxymethyl)-1-(oxane-2-carbonyl)pyrrolidine-2-carboxylate is an organic compound that belongs to the class of pyrrolidine carboxylates. These compounds are often used in various chemical and pharmaceutical applications due to their unique structural properties and reactivity.
Properties
IUPAC Name |
tert-butyl 2-(methoxymethyl)-1-(oxane-2-carbonyl)pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO5/c1-16(2,3)23-15(20)17(12-21-4)9-7-10-18(17)14(19)13-8-5-6-11-22-13/h13H,5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWPYTSGDZOMAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCCN1C(=O)C2CCCCO2)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(methoxymethyl)-1-(oxane-2-carbonyl)pyrrolidine-2-carboxylate typically involves multi-step organic reactions. One common method might include the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Oxane-2-carbonyl Group: This step may involve acylation reactions using oxane-2-carbonyl chloride or similar reagents.
Addition of the Methoxymethyl Group: This can be done through alkylation reactions using methoxymethyl chloride.
Protection with Tert-butyl Group: The final step often involves the protection of the carboxylate group using tert-butyl chloroformate.
Industrial Production Methods
In industrial settings, the production of such compounds is scaled up using optimized reaction conditions, often involving continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(methoxymethyl)-1-(oxane-2-carbonyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxymethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a building block for biologically active molecules.
Medicine: Potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl 2-(methoxymethyl)-1-(oxane-2-carbonyl)pyrrolidine-2-carboxylate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(methoxymethyl)-1-(oxane-2-carbonyl)pyrrolidine-2-carboxylate: .
Uniqueness
The uniqueness of this compound lies in its specific structural features, which may confer distinct reactivity and biological activity compared to other similar compounds.
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